molecular formula C11H11N3O2 B13869346 2-Nitro-5-pyrrolidin-1-ylbenzonitrile

2-Nitro-5-pyrrolidin-1-ylbenzonitrile

Cat. No.: B13869346
M. Wt: 217.22 g/mol
InChI Key: JHQWITOJMJPXJS-UHFFFAOYSA-N
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Description

2-Nitro-5-pyrrolidin-1-ylbenzonitrile is an organic compound with the molecular formula C11H11N3O2 It is characterized by the presence of a nitro group, a pyrrolidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-pyrrolidin-1-ylbenzonitrile typically involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzonitrile. The reaction is carried out in ethanol as a solvent and requires heating for approximately 2 hours . The reaction conditions are relatively mild, making this method efficient and practical for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-pyrrolidin-1-ylbenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 2-Amino-5-pyrrolidin-1-ylbenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

2-Nitro-5-pyrrolidin-1-ylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-pyrrolidin-1-ylbenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitro group and pyrrolidine ring are likely key functional groups involved in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-pyrrolidin-1-ylbenzamide
  • 2-Nitro-5-pyrrolidin-1-ylbenzoic acid
  • 2-Nitro-5-pyrrolidin-1-ylbenzaldehyde

Uniqueness

2-Nitro-5-pyrrolidin-1-ylbenzonitrile is unique due to the presence of the benzonitrile moiety, which imparts distinct chemical properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-nitro-5-pyrrolidin-1-ylbenzonitrile

InChI

InChI=1S/C11H11N3O2/c12-8-9-7-10(13-5-1-2-6-13)3-4-11(9)14(15)16/h3-4,7H,1-2,5-6H2

InChI Key

JHQWITOJMJPXJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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